7-Ethyl-2-(methoxymethyl)-3,5-bis(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound belonging to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinazoline moiety: This is achieved through a condensation reaction with suitable reagents.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting specific cancer cell lines.
Biology: The compound is used in research to understand its effects on cellular pathways and mechanisms.
Industry: It may be used in the development of new pharmaceuticals and as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors that are crucial for cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in disrupting cellular signaling and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are also studied for their anticancer properties.
Quinazoline derivatives: Known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Uniqueness
What sets 7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE apart is its specific substitution pattern, which may confer unique biological activities and enhance its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C28H31N3O3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
7-ethyl-2-(methoxymethyl)-3,5-bis(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C28H31N3O3/c1-5-18-6-15-25-23(16-18)27(20-9-13-22(34-4)14-10-20)29-28-26(24(17-32-2)30-31(25)28)19-7-11-21(33-3)12-8-19/h7-14,18H,5-6,15-17H2,1-4H3 |
InChI Key |
NJTHIYMJSRHITE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.